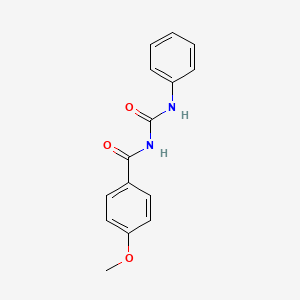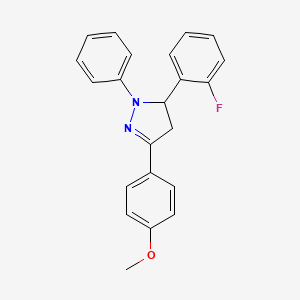![molecular formula C24H23ClN4O3 B5224108 N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5224108.png)
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps. One common method includes the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide . This intermediate can then be reacted with arylpiperazines to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activities. Compounds containing piperazine moieties are known for their anticancer properties.
Biology: The compound is used in cell cycle studies to understand its effects on cell division and apoptosis.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. In medicinal applications, it is known to induce apoptosis in cancer cells by causing G1-phase arrest in the cell division cycle . The compound interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
What sets N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE apart from similar compounds is its unique combination of a benzyl group, a chlorobenzoyl group, and a nitroaniline moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGXPLMNXDOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[3-(methylthio)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5224038.png)
![3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5224052.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)



![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)


![METHYL 3-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5224109.png)
